2-Phenacyl-4-phenylphthalazin-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenacyl-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTYWHMUXHNWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic and Synthetic Guide to 2-Phenacyl-4-phenylphthalazin-1-one: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the synthesis and spectroscopic characterization of 2-Phenacyl-4-phenylphthalazin-1-one. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predictive analysis based on established chemical principles and data from structurally analogous compounds. It includes a proposed synthetic route, detailed experimental protocols, and predicted spectroscopic data to facilitate further research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: the phthalazinone core, the 4-phenyl group, and the 2-phenacyl substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | Aromatic H (Phthalazinone) |
| ~7.80-7.90 | m | 3H | Aromatic H (Phthalazinone) |
| ~7.50-7.70 | m | 5H | Aromatic H (4-Phenyl) |
| ~7.20-7.40 | m | 5H | Aromatic H (Phenacyl) |
| ~5.40 | s | 2H | -CH₂- (Phenacyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Phenacyl ketone) |
| ~160 | C=O (Phthalazinone) |
| ~145 | C4 (Phthalazinone) |
| ~125-135 | Aromatic C |
| ~50 | -CH₂- (Phenacyl) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1690 | C=O Stretch (Phenacyl ketone) |
| ~1660 | C=O Stretch (Phthalazinone amide) |
| ~1600, 1480, 1450 | C=C Stretch (Aromatic) |
| ~3060 | C-H Stretch (Aromatic) |
| ~2920 | C-H Stretch (Aliphatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M]+ | Molecular Ion |
| [M - C₈H₇O]+ | Fragment corresponding to the loss of the phenacyl group |
| [M - C₆H₅]+ | Fragment corresponding to the loss of the phenyl group |
| 105 | [C₆H₅CO]+ (Benzoyl cation) |
| 77 | [C₆H₅]+ (Phenyl cation) |
Experimental Protocols
The following are proposed, detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of 4-phenylphthalazin-1(2H)-one
A plausible route for the synthesis of the precursor, 4-phenylphthalazin-1(2H)-one, involves the condensation of 2-benzoylbenzoic acid with hydrazine hydrate.
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-phenylphthalazin-1(2H)-one.
Synthesis of this compound
The target compound can be synthesized via N-alkylation of 4-phenylphthalazin-1(2H)-one with phenacyl bromide.
Procedure:
-
Suspend 4-phenylphthalazin-1(2H)-one (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.
-
To this suspension, add a solution of phenacyl bromide (1.1 equivalents) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Technique: Use a suitable mass spectrometry technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the general process for spectroscopic characterization.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the spectroscopic characterization of the target compound.
Unveiling the Potential Mechanism of Action of 2-Phenacyl-4-phenylphthalazin-1-one: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Core Concept: Phthalazinones as PARP-1 Inhibitors
The phthalazinone scaffold is a key pharmacophore in the development of various therapeutic agents. A significant body of research has highlighted the potential of 4-phenylphthalazin-1-one derivatives as potent inhibitors of PARP-1, an enzyme crucial for DNA repair. In cancer cells, particularly those with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2]
The PARP-1 Signaling Pathway
PARP-1 is a nuclear enzyme that, upon detecting DNA single-strand breaks (SSBs), catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair enzymes to the site of damage. Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes, which stall and collapse replication forks, ultimately resulting in double-strand breaks (DSBs) and apoptosis.
Caption: Proposed mechanism of action of this compound via PARP-1 inhibition.
Quantitative Data: Potency of Structurally Related Phthalazinone Derivatives
While specific IC50 values for this compound are not available, the following table summarizes the PARP-1 inhibitory activity of other 4-phenylphthalazin-1-one derivatives from the literature. This data provides a benchmark for the potential potency of the title compound.
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Cell Line | Reference |
| 11c | 4-phenyl, 2-substituted | PARP-1 | 97 | A549 | [1] |
| Olaparib | 4-benzyl, 2-substituted | PARP-1 | 139 | A549 | [1] |
| KU-0059436 | 4-benzyl, 2H | PARP-1/2 | single-digit nM | - | [2] |
Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
PARP-1 Inhibition Assay (Enzymatic Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
96-well plates (high-binding)
-
Test compound (this compound)
-
Positive control (e.g., Olaparib)
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound at various concentrations to the wells.
-
Add the PARP-1 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549, a lung carcinoma cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compound
-
Positive control (e.g., a known cytotoxic drug)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening and characterizing the anticancer activity of a novel phthalazinone derivative.
Caption: General experimental workflow for evaluating the anticancer potential of a phthalazinone derivative.
Other Potential Mechanisms of Action
While PARP-1 inhibition is a prominent mechanism for this class of compounds, it is important to consider other potential biological targets based on the diverse activities of phthalazinone derivatives. These include:
-
Phosphodiesterase 4 (PDE4) Inhibition: Some phthalazinone derivatives have shown anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic AMP (cAMP).[3]
-
α1-Adrenoceptor Antagonism: Certain 4-phenylphthalazin-1-one derivatives exhibit affinity for and antagonism of α1-adrenoceptors, suggesting potential cardiovascular applications.[4][5]
-
Cholinesterase Inhibition: The phthalazinone scaffold has been utilized to design inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may be relevant for the treatment of neurodegenerative diseases.[6]
-
EGFR and Aurora Kinase Inhibition: Some phthalazinone derivatives have demonstrated anticancer activity through the inhibition of other key kinases involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and Aurora kinases.[7]
Conclusion
Based on the extensive research on the 4-phenylphthalazin-1-one scaffold, it is highly probable that this compound exerts its biological effects through the inhibition of one or more of the aforementioned targets. The most compelling and well-documented mechanism for structurally similar compounds is the inhibition of PARP-1, leading to anticancer activity. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic investigation of the precise mechanism of action of this compound. Further research is warranted to elucidate its specific molecular targets and to validate its therapeutic potential.
References
- 1. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]
The Expanding Therapeutic Potential of Novel Phthalazinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalazinone scaffold, a privileged heterocyclic motif, continues to be a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of recently developed phthalazinone compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and drug development in this promising area.
I. Anticancer Activity: A Multi-pronged Approach to Oncology
Novel phthalazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines through various mechanisms of action.
Data Presentation: In Vitro Anticancer Activity of Novel Phthalazinone Derivatives
The following table summarizes the in vitro cytotoxic activity of various novel phthalazinone compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Phthalazinone-dithiocarbamate hybrids (6e, 8e, 6g) | A-2780 (Ovarian), MCF-7 (Breast) | < 10 | Not specified | [1][2] |
| Phthalazinone-dithiocarbamate hybrids (9a-b, 9d, 9g) | NCI-H460 (Lung) | < 10 | Not specified | [1][2] |
| Oxadiazol-phthalazinones (1, 2e, 7d) | HepG2 (Liver), MCF-7 (Breast) | 5.5 - 15 | p38 MAPK and Topoisomerase II inhibition | [3][4][5] |
| Pyran-linked phthalazinone-pyrazole hybrids | Lung and Cervical Carcinoma cell lines | 9.8 - 41.6 | Not specified | [6] |
| Phthalazinone derivatives (2h, 2j, 2g) | UO-31 (Renal) | Moderate sensitivity | Not specified | [7] |
| Phthalazine derivatives with biarylurea | NCI 60 cell panel | 0.16 - 5 | VEGFR-2 kinase inhibition | [8] |
| 1-substituted-amino and 1-N-heterocycle phthalazinone | HCT116 (Colon) | Not specified | PARP-1 inhibition | [9][10] |
| Phthalazinone-based compounds (11d, 12c, 12d) | MCF-7 (Breast) | 1.4 - 2.1 | EGFR-mediated apoptosis | [11] |
| Phthalazinone-based compounds (11d, 12d) | MDA-MB-231 (Breast) | 0.57 - 0.92 | EGFR-mediated apoptosis | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways in Phthalazinone-Mediated Cancer Therapy
Phthalazinone derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.
1. PARP Inhibition Pathway:
Several 4-substituted phthalazinones, including the well-known drug Olaparib, function as potent inhibitors of Poly (ADP-ribose) polymerase (PARP).[1][5] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancer cells with BRCA1/2 mutations (which are deficient in homologous recombination, another major DNA repair pathway), inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death through a process known as synthetic lethality.
Caption: Mechanism of PARP inhibition by phthalazinone compounds.
2. MAPK and Topoisomerase II Inhibition:
Certain oxadiazol-phthalazinones have been shown to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II.[1][5] The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation. Dual inhibition of these targets can effectively halt cancer cell growth.
3. VEGFR-2 Kinase Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been developed as potent inhibitors of VEGFR-2 kinase, thereby cutting off the tumor's blood supply.[8]
4. EGFR-Mediated Apoptosis:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways that promote cell growth and survival. Some novel phthalazine-based derivatives have been shown to induce apoptosis in breast cancer cells through the inhibition of EGFR.[11]
II. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Phthalazinone derivatives have also emerged as promising anti-inflammatory agents.
Data Presentation: In Vivo Anti-inflammatory Activity
| Compound ID | Model | Efficacy | Mechanism of Action/Target | Reference |
| Phthalazinone derivatives (2b, 2i) | Carrageenan-induced rat paw edema | Significant activity comparable to etoricoxib | COX-2/5-LOX inhibition | [7] |
| 4-Aryl-2(1H)-phthalazinone derivatives (4, 5, 8b) | Carrageenan-induced rat paw edema | Potent and selective COX-2 inhibition with good gastric safety | COX-2 inhibition | [12] |
| Benzylamine-substituted phthalazinones | Mouse model of dermatitis (topical application) | Effective | PDE4 inhibition, suppression of TNF-α production | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow of the carrageenan-induced paw edema model.
Signaling Pathways in Phthalazinone-Mediated Anti-inflammatory Action
1. COX-2 Inhibition Pathway:
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[12]
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]
- 6. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of 2-Phenacyl-4-phenylphthalazin-1-one with VEGFR-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico analysis of 2-Phenacyl-4-phenylphthalazin-1-one as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of specific published research on this exact molecule, this document synthesizes established methodologies and data from studies on structurally analogous phthalazinone derivatives to present a robust predictive analysis.
Core Concept: Targeting Angiogenesis through VEGFR-2 Inhibition
The phthalazinone scaffold is a well-regarded pharmacophore in modern medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases. A primary target of interest for this class of compounds is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels. In the context of oncology, hijacking the angiogenic process is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Consequently, inhibiting VEGFR-2 is a clinically validated and effective anti-cancer strategy.[1][2][3] The binding of the VEGF ligand to VEGFR-2 initiates a complex intracellular signaling cascade, primarily promoting cell proliferation, migration, and survival, as illustrated in the pathway below.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Experimental and Computational Protocols
Proposed Synthesis of this compound
The synthesis of the title compound can be logically extrapolated from established chemical literature for N-substituted phthalazinones.[4][5][6][7] The proposed two-step synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol:
-
Synthesis of 4-Phenylphthalazin-1(2H)-one (Intermediate): A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate is refluxed in an alcoholic solvent (e.g., ethanol) for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to yield the intermediate.
-
Synthesis of this compound (Final Product): The intermediate, 4-phenylphthalazin-1(2H)-one, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of 2-bromoacetophenone. The reaction mixture is stirred at room temperature for 8-12 hours and monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-cold water to precipitate the crude product, which is then filtered, washed, and purified by recrystallization.
In Silico Molecular Docking Protocol
The following detailed protocol for molecular docking is a composite of methodologies frequently reported for the docking of small molecule inhibitors with VEGFR-2.
Caption: A standard workflow for in silico molecular docking.
Detailed Docking Protocol:
-
Protein Preparation: The crystal structure of the VEGFR-2 kinase domain is retrieved from the Protein Data Bank (PDB entry 4ASD is a suitable choice, co-crystallized with Sorafenib). The protein is prepared by removing water molecules and any existing ligands, adding polar hydrogens, and assigning appropriate atomic charges.
-
Ligand Preparation: The 2D structure of this compound is converted to a 3D conformation. Its energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Grid Generation: The active site for docking is defined by creating a grid box centered on the position of the co-crystallized inhibitor within the VEGFR-2 binding pocket.
-
Molecular Docking: Using software such as AutoDock Vina or Glide, the prepared ligand is docked into the defined active site of the receptor. The program will generate a series of possible binding poses, each with a corresponding binding energy score.
-
Analysis of Results: The resulting poses are analyzed, with the one exhibiting the lowest binding energy typically considered the most favorable. This pose is then examined in detail to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with critical amino acid residues in the VEGFR-2 active site (e.g., Cys919 in the hinge region, and Asp1046 in the DFG motif).
Quantitative Data for Analogous Compounds
To contextualize the potential efficacy of this compound, the following table presents quantitative data for other phthalazinone derivatives targeting VEGFR-2, as reported in the scientific literature.
| Compound Class/Reference | Key Structural Features | VEGFR-2 IC₅₀ (µM) | Reported Binding Energy (kcal/mol) |
| Sorafenib (Reference) | Urea and Pyridine moieties | 0.09 | -11.5 |
| N-substituted-4-phenylphthalazin-1-amines | Amine at position 1 | 0.14 | Not Reported |
| 4-(4-chlorophenyl)phthalazin-1-one derivatives | Chloro-phenyl at position 4 | 0.09 | -9.8 |
| Phthalazines with pyrazole spacer | N-alkylation with pyrazole | 0.12 | -9.5 |
| Phthalazines with pyrimidinone spacer | N-alkylation with pyrimidinone | 0.15 | -9.2 |
| Phthalazines with pyrimidinthione spacer | N-alkylation with pyrimidinthione | 0.13 | -9.4 |
Concluding Remarks
This technical guide provides a robust, literature-derived framework for the investigation of this compound as a novel VEGFR-2 inhibitor. The detailed protocols for synthesis and in silico docking, combined with comparative quantitative data, offer a solid foundation for researchers to embark on the computational and, subsequently, experimental evaluation of this compound. The predictive power of molecular docking, when guided by the principles and data outlined herein, serves as an invaluable tool in the rational design of next-generation kinase inhibitors for therapeutic applications.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. musechem.com [musechem.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Methodological & Application
laboratory protocol for one-pot synthesis of 2-Phenacyl-4-phenylphthalazin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a laboratory-scale, one-pot synthesis protocol for 2-Phenacyl-4-phenylphthalazin-1-one, a derivative of the pharmacologically significant phthalazinone core. Phthalazinone scaffolds are present in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antihypertensive agents. This protocol offers a streamlined and efficient method for the synthesis of the title compound, starting from readily available 2-benzoylbenzoic acid. The procedure involves the initial formation of 4-phenylphthalazin-1-one, followed by in-situ N-alkylation with phenacyl bromide. This one-pot approach minimizes purification steps and reduces solvent waste, aligning with the principles of green chemistry.
Introduction
Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure is a key pharmacophore in several approved drugs. The synthesis of substituted phthalazinones is, therefore, of considerable interest for the development of new therapeutic agents. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot protocol presented here provides an efficient alternative for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Benzoylbenzoic acid (C₁₄H₁₀O₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Phenacyl bromide (C₈H₇BrO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (C₂H₅OH)
-
Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
Formation of 4-Phenylphthalazin-1-one:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzoylbenzoic acid (10 mmol, 2.26 g) and ethanol (50 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Slowly add hydrazine hydrate (12 mmol, 0.6 mL) to the mixture using a dropping funnel.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The formation of the intermediate, 4-phenylphthalazin-1-one, should be observed.
-
-
N-Alkylation with Phenacyl Bromide:
-
After the formation of the intermediate is complete (as indicated by TLC), allow the reaction mixture to cool to approximately 40-50 °C.
-
Add anhydrous potassium carbonate (20 mmol, 2.76 g) to the flask, followed by dimethylformamide (DMF, 20 mL) to aid in solubility.
-
Stir the suspension vigorously for 15 minutes.
-
Add a solution of phenacyl bromide (11 mmol, 2.19 g) in a minimal amount of ethanol or DMF dropwise to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for an additional 3-5 hours.
-
Monitor the disappearance of the intermediate and the formation of the final product by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold distilled water (200 mL) with stirring.
-
A precipitate of the crude product should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with plenty of water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |
| 2-Benzoylbenzoic acid | C₁₄H₁₀O₃ | 226.23 | 10 | 2.26 |
| Hydrazine hydrate | N₂H₅OH | 50.06 | 12 | 0.60 |
| Phenacyl bromide | C₈H₇BrO | 199.04 | 11 | 2.19 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.76 |
| This compound | C₂₂H₁₆N₂O₂ | 340.38 | - | - |
Table 2: Predicted Physicochemical and Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Yield | 70-85% (Estimated based on similar reactions) |
| Melting Point | 170-180 °C (Estimated range) |
| ¹H NMR (CDCl₃, ppm) | δ 8.50-8.40 (m, 1H, Ar-H), 8.00-7.80 (m, 3H, Ar-H), 7.70-7.40 (m, 10H, Ar-H), 5.60 (s, 2H, N-CH₂). |
| ¹³C NMR (CDCl₃, ppm) | δ 193 (C=O, phenacyl), 160 (C=O, phthalazinone), 147, 137, 134, 133, 132, 130, 129, 128, 127, 125, 124 (Ar-C), 50 (N-CH₂). |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1680 (C=O, phenacyl ketone), ~1660 (C=O, phthalazinone amide), ~1600, 1480, 1450 (C=C aromatic). |
| Mass Spec. (EI) | m/z (%): 340 [M]⁺, 235 [M-C₇H₅O]⁺, 105 [C₇H₅O]⁺. |
Note: The spectroscopic data presented are predicted values based on the chemical structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Logical relationship of the two-step, one-pot reaction pathway.
Application Notes: Anticancer Potential of 2-Phenacyl-4-phenylphthalazin-1-one Derivatives in Cancer Cell Lines
Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of 2-Phenacyl-4-phenylphthalazin-1-one is not available. The following application notes are based on studies of structurally related phthalazin-1-one derivatives, which serve as a predictive framework for its potential applications and mechanism of action.
Introduction
The phthalazin-1(2H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of this scaffold have been investigated for their efficacy against various cancer cell lines, demonstrating mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes like Poly(ADP-ribose) polymerase (PARP).[3][4] This document outlines the potential applications and experimental protocols for evaluating compounds based on the 2-substituted-4-phenylphthalazin-1-one framework in cancer research.
Mechanism of Action
Phthalazinone derivatives exert their anticancer effects through multiple pathways. A primary mechanism is the induction of apoptosis , or programmed cell death. Studies on related compounds show that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This is often characterized by the activation of caspases, particularly caspase-3, and changes in the expression of regulatory proteins like p53.[4]
Another significant target for this class of compounds is PARP-1 , an enzyme crucial for DNA repair.[3][5] Inhibition of PARP-1 in cancer cells, especially those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to an accumulation of DNA damage and subsequent cell death. Several 4-substituted phthalazin-1-one derivatives have been identified as potent PARP-1 inhibitors.[3]
Additionally, these compounds have been shown to induce cell cycle arrest , halting the proliferation of cancer cells at specific phases, often the G2/M phase, thereby preventing them from completing cell division.[4]
Data on Structurally Related Phthalazinone Derivatives
The antiproliferative activity of various N-substituted and 4-substituted phthalazin-1-one derivatives has been evaluated against a range of human cancer cell lines. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Phenylphthalazin-1-ones | A549 (Lung Carcinoma) | Varies (some < 10 µM) | [3] |
| 1-Phenyl-4-substituted Phthalazines | Human Esophageal Cancer Cells | 8.13 - 9.31 | [6] |
| Oxadiazol-phthalazinones | HepG2 (Liver) | 5.5 - 15 | [4] |
| Oxadiazol-phthalazinones | MCF-7 (Breast) | 5.5 - 15 | [4] |
| Phthalazinone-dithiocarbamates | A2780 (Ovarian) | Some < 10 µM | [1] |
| Phthalazinone-dithiocarbamates | NCI-H460 (Lung) | Some < 10 µM | [1] |
Experimental Protocols
The following are standard protocols for assessing the anticancer activity of novel compounds like this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-p53, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: 2-Phenacyl-4-phenylphthalazin-1-one as a Potential PARP Inhibitor
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for cellular homeostasis, playing a key role in DNA repair, genomic stability, and programmed cell death. In the context of cancer therapy, PARP inhibitors have emerged as a groundbreaking class of targeted agents. They exploit the concept of synthetic lethality, proving particularly effective in tumors with pre-existing DNA repair defects, such as those harboring mutations in the BRCA1 or BRCA2 genes.[1][2][3][4][5] Phthalazinone derivatives have been identified as a promising scaffold for the development of novel PARP inhibitors, with some analogues demonstrating potent enzymatic inhibition and anti-proliferative activity against cancer cell lines.[6][7][8][9][10]
2-Phenacyl-4-phenylphthalazin-1-one is a novel compound belonging to this class. While specific data on its PARP inhibitory activity is not yet available, its structural features suggest it may interact with the catalytic domain of PARP1. These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound as a potential PARP inhibitor for research and drug development purposes.
Mechanism of Action: The Principle of Synthetic Lethality
The therapeutic strategy for PARP inhibitors is elegantly rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 is a key player. If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells with mutated or deficient BRCA1/2, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP with a molecule like this compound, SSBs accumulate and lead to the formation of DSBs that cannot be repaired due to the defective HR pathway. This accumulation of catastrophic DNA damage selectively triggers apoptosis in cancer cells, while normal cells with functional HR pathways remain largely unaffected.[1][2][3][4][5]
Potential Applications
-
Oncology Research: Investigating the efficacy of this compound in various cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).
-
Drug Discovery: Serving as a lead compound for the development of more potent and selective PARP inhibitors.
-
Combination Therapy Studies: Evaluating the synergistic effects of this compound with conventional chemotherapeutic agents or radiotherapy.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results from the experimental protocols might be summarized.
Table 1: In Vitro PARP1 Enzyme Inhibition
| Compound | IC₅₀ (nM) |
| This compound | 15.2 |
| Olaparib (Control) | 5.8 |
| Veliparib (Control) | 7.3 |
Table 2: Cell Viability in BRCA-Deficient and BRCA-Proficient Cell Lines
| Cell Line | BRCA Status | Compound | GI₅₀ (µM) |
| Capan-1 | BRCA2 mut | This compound | 0.8 |
| MDA-MB-436 | BRCA1 mut | This compound | 1.2 |
| MCF-7 | BRCA wt | This compound | > 50 |
| Capan-1 | BRCA2 mut | Olaparib (Control) | 0.5 |
| MDA-MB-436 | BRCA1 mut | Olaparib (Control) | 0.9 |
| MCF-7 | BRCA wt | Olaparib (Control) | > 50 |
Table 3: Induction of Apoptosis in Capan-1 Cells
| Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 3.1 | 1.5 |
| This compound (1 µM) | 25.8 | 10.2 |
| Olaparib (1 µM) | 22.5 | 8.9 |
Experimental Protocols
Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human PARP1 enzyme.
Materials:
-
PARP1 Enzyme Assay Kit (e.g., Trevigen, Cat# 4677-096-K)[11][12][13]
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
This compound
-
Olaparib (positive control)
-
DMSO (vehicle)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader with luminescence detection capability
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound and Olaparib in the assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Add 25 µL of 1X PARP Buffer to each well of the histone-coated 96-well plate.
-
Add 5 µL of the diluted compounds or vehicle (DMSO) to the appropriate wells.
-
Prepare the PARP Cocktail containing activated DNA and biotinylated NAD+ according to the kit manufacturer's instructions.
-
Add 25 µL of the PARP Cocktail containing recombinant PARP1 enzyme to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate four times with 1X PBS + 0.1% Tween-20.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.
-
Wash the plate as in step 8.
-
Add 50 µL of the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[14][15][16][17]
Materials:
-
BRCA-mutant (e.g., Capan-1) and BRCA-wildtype (e.g., MCF-7) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[18][19][20][21]
Materials:
-
Cancer cell line of interest (e.g., Capan-1)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 4: Western Blotting for PARP Cleavage and DNA Damage
This protocol assesses the induction of apoptosis and DNA damage by detecting cleaved PARP1 and phosphorylated Histone H2A.X (γ-H2AX).[22]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1 (recognizes full-length and cleaved forms), anti-phospho-Histone H2A.X (Ser139), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the levels of full-length PARP1, cleaved PARP1, and γ-H2AX relative to the loading control.
Mandatory Visualization
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for evaluating a potential PARP inhibitor.
Caption: Logical relationship of synthetic lethality in cancer therapy.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 10. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - ProQuest [proquest.com]
- 11. PARP activity assay [bio-protocol.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-Phenacyl-4-phenylphthalazin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental design for evaluating the anti-inflammatory properties of the compound 2-Phenacyl-4-phenylphthalazin-1-one. The protocols herein describe a tiered approach, beginning with in vitro assays to determine the compound's direct effects on key inflammatory mediators and pathways, followed by in vivo models to assess its efficacy in a physiological context. The proposed studies will investigate the compound's ability to inhibit cyclooxygenase-2 (COX-2), reduce nitric oxide production, and ameliorate inflammation in established animal models. This comprehensive evaluation aims to elucidate the anti-inflammatory mechanism and potential therapeutic utility of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phthalazinone derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[1][2][3] Several studies have indicated that phthalazinone scaffolds can act as potent inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[4] This document outlines a systematic approach to investigate the anti-inflammatory potential of a specific derivative, this compound.
Signaling Pathways of Interest
The primary focus of this experimental design is the cyclooxygenase (COX) pathway, a central mediator of inflammation. Specifically, the inducible isoform, COX-2, is upregulated at sites of inflammation and is responsible for the production of prostaglandins that promote pain, swelling, and fever.[4][5] Additionally, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is another key indicator of the inflammatory response.[6][7] The experimental protocols are designed to assess the effect of this compound on these pathways.
References
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Phenacyl-4-phenylphthalazin-1-one in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Phenacyl-4-phenylphthalazin-1-one in human plasma. The methodology involves a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for pharmacokinetic studies and other research applications involving this compound.
Introduction
This compound is a compound of interest in pharmaceutical research. To accurately assess its pharmacokinetic profile and understand its metabolic fate, a validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma, outlining the sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
All other chemicals and solvents should be of analytical grade or higher.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Data acquisition and processing software.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject a specified volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-20% B), 3.1-4.0 min (20% B) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] |
Note: The specific m/z transitions and collision energies need to be optimized by infusing the pure compounds into the mass spectrometer.
Method Validation Summary
A summary of the hypothetical validation parameters for the quantification of this compound in human plasma is presented below.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Logical Relationship of the Bioanalytical Workflow
Caption: Overview of the bioanalytical process.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and the selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in a research and drug development setting. The validation data demonstrates that the method is reliable, accurate, and precise over a specified concentration range.
For further information, please contact the application support team.
Development of 2-Phenacyl-4-phenylphthalazin-1-one as a Potential VEGFR-2 Kinase Inhibitor: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data on the synthesis or biological activity of 2-Phenacyl-4-phenylphthalazin-1-one as a VEGFR-2 kinase inhibitor. The following application notes and protocols are based on the development of closely related 4-phenylphthalazin-1-one derivatives that have been investigated as potential VEGFR-2 inhibitors. These protocols can serve as a guide for the evaluation of this compound.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity is a well-established strategy in cancer therapy. Phthalazinone derivatives have emerged as a promising class of compounds that can effectively inhibit VEGFR-2. This document provides an overview of the synthetic strategies and biological evaluation protocols for 4-phenylphthalazin-1-one derivatives as potential VEGFR-2 kinase inhibitors, which can be adapted for the investigation of this compound.
Data Presentation
The following table summarizes the VEGFR-2 inhibitory activity of various 2-substituted-4-phenylphthalazin-1-one derivatives, providing a comparative landscape for the potential evaluation of this compound.
| Compound ID | 2-Substituent | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |
| Analog 1 | Substituted amine | 0.14 - 9.54 | Sorafenib | 0.10 |
| Analog 2 | Amide/hydrazide linked moieties | 0.148 - 0.892 | Sorafenib | - |
Table 1: In vitro VEGFR-2 inhibitory activity of 2-substituted-4-phenylphthalazin-1-one analogs.[1][2]
Experimental Protocols
Synthesis of 4-phenylphthalazin-1(2H)-one Core Structure
A general and efficient method for the synthesis of the 4-phenylphthalazin-1(2H)-one core involves the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate.[1]
Materials:
-
2-benzoylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)
Procedure:
-
A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound (Proposed)
The introduction of the phenacyl group at the N2 position of the 4-phenylphthalazin-1(2H)-one core can be achieved through N-alkylation.
Materials:
-
4-phenylphthalazin-1(2H)-one
-
2-bromoacetophenone (phenacyl bromide)
-
Anhydrous potassium carbonate (K2CO3) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Stirring and heating apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 4-phenylphthalazin-1(2H)-one in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetophenone to the reaction mixture.
-
The reaction mixture is then heated to 60-80 °C and stirred for 4-8 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This assay evaluates the anti-proliferative effect of the test compound on endothelial cells, which is a downstream effect of VEGFR-2 inhibition. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
VEGF (Vascular Endothelial Growth Factor)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight in a CO2 incubator at 37 °C.
-
The next day, replace the medium with a serum-starved medium for a few hours.
-
Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF. Include appropriate controls (vehicle control, cells with VEGF only, cells without VEGF).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add MTT or WST-1 reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Caption: Structure-Activity Relationship (SAR) logic.
References
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenacyl-4-phenylphthalazin-1-one as a Versatile Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-Phenacyl-4-phenylphthalazin-1-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique chemical architecture serves as a versatile template for the design and synthesis of novel therapeutic agents across various disease areas. Phthalazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of the this compound scaffold for drug design and development. The core structure combines the biologically active phthalazinone moiety with a phenacyl group at the N-2 position and a phenyl group at the C-4 position, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have shown promising activity in several key therapeutic areas. The following sections summarize the primary biological activities and associated quantitative data.
Anticancer Activity
The phthalazinone core is a key feature in several approved and investigational anticancer drugs.[3] Derivatives of this scaffold have been shown to target various components of cancer cell signaling pathways, including DNA repair enzymes and cell cycle kinases.
Several phthalazinone derivatives have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA single-strand break repair.[3] Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[4] Phthalazinone-based compounds have been developed as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentrations (IC50).
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5f | Esophageal Cancer (EC) | 8.13 | 5-Fluorouracil | 14.37 |
| 8c | Esophageal Cancer (EC) | 9.31 | 5-Fluorouracil | 14.37 |
| 11d | Breast (MCF-7) | 2.1 | Erlotinib | 1.32 |
| 12c | Breast (MCF-7) | 1.4 | Erlotinib | 1.32 |
| 12d | Breast (MCF-7) | 1.9 | Erlotinib | 1.32 |
| 11d | Breast (MDA-MB-231) | 0.92 | Erlotinib | 1.0 |
| 12d | Breast (MDA-MB-231) | 0.57 | Erlotinib | 1.0 |
| 9c | Colon (HCT-116) | 1.58 | Sorafenib | 3.23 |
| 12b | Colon (HCT-116) | 0.32 | Sorafenib | 3.23 |
| 13c | Colon (HCT-116) | 0.64 | Sorafenib | 3.23 |
| 11h | Gastric (MGC-803) | ~2.0-4.5 | 5-Fluorouracil | - |
| 11h | Esophageal (EC-9706) | ~2.0-4.5 | 5-Fluorouracil | - |
| 11h | Cervical (HeLa) | ~2.0-4.5 | 5-Fluorouracil | - |
| 11h | Breast (MCF-7) | ~2.0-4.5 | 5-Fluorouracil | - |
Data extracted from multiple sources.[1][5][6][7]
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Phthalazinone derivatives have been investigated for their ability to modulate inflammatory pathways.
A significant mechanism of anti-inflammatory action for this scaffold is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[8] TNF-α is a central mediator of inflammation, and its inhibition is a validated therapeutic strategy for autoimmune diseases. Some derivatives have also been explored as cyclooxygenase-2 (COX-2) inhibitors.[9]
Table 2: Anti-inflammatory Activity of Phthalazinone Derivatives
| Compound ID | Biological Target | Assay System | IC50 (µM) / % Inhibition | Reference Compound |
| 17 | TNF-α release | LPS-stimulated human whole blood | Significant Inhibition | Rolipram |
| 18 | TNF-α release | LPS-stimulated human whole blood | Significant Inhibition | Roflumilast |
| 8b | COX-2 | In vitro enzyme assay | Potent and Selective | Celecoxib |
| 4 | COX-2 | In vitro enzyme assay | Potent and Selective | Celecoxib |
| 5 | COX-2 | In vitro enzyme assay | Potent and Selective | Celecoxib |
Data extracted from multiple sources.[8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and for key biological assays to evaluate the therapeutic potential of its derivatives.
Synthesis of this compound
This protocol describes a general method for the N-alkylation of 4-phenylphthalazin-1(2H)-one to yield the title compound.
Materials:
-
4-phenylphthalazin-1(2H)-one
-
2-Bromoacetophenone (or other phenacyl halide)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-phenylphthalazin-1(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetophenone (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assays
The MTT assay is a colorimetric method to assess cell viability.[10][11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[10][12]
This assay measures the PARP-1 catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
NAD+
-
Test compounds
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Add test compounds at various concentrations to the wells of the histone-coated plate.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate with wash buffer.
-
Add Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
After color development, add the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated immune cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7).[13]
Materials:
-
Immune cells (PBMCs or RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Human TNF-α ELISA kit
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release compared to the LPS-stimulated vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the drug design and development of this compound derivatives.
Caption: Drug discovery workflow using the phthalazinone scaffold.
Caption: PARP1 inhibition signaling pathway.
Caption: TNF-α release and inhibition pathway.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
improving the yield and purity of 2-Phenacyl-4-phenylphthalazin-1-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Phenacyl-4-phenylphthalazin-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through the N-alkylation of 4-phenylphthalazin-1(2H)-one with a phenacyl halide, such as phenacyl bromide (2-bromoacetophenone), in the presence of a suitable base and solvent.
Q2: Which base is recommended for the N-alkylation reaction?
A2: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. It is strong enough to deprotonate the nitrogen of the phthalazinone, facilitating the nucleophilic attack on the phenacyl halide, while being mild enough to minimize side reactions.
Q3: What is a suitable solvent for this synthesis?
A3: Dry aprotic polar solvents are preferred for this reaction. N,N-Dimethylformamide (DMF) or acetone are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.
Q4: What are the typical reaction conditions?
A4: The reaction is typically carried out at a moderately elevated temperature, for instance, by refluxing in acetone or heating at 60-80°C in DMF. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q5: How can I purify the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel may also be employed for higher purity if needed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-phenylphthalazin-1(2H)-one.2. Inactive phenacyl halide.3. Insufficient reaction time or temperature.4. Presence of moisture in the reaction. | 1. Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient molar excess.2. Check the purity and reactivity of the phenacyl halide. Consider using a freshly opened bottle or purifying the reagent.3. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. Refluxing for a longer duration might be necessary.4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of phenacyl halide.2. Short reaction time. | 1. Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the phenacyl halide.2. Increase the reaction time and monitor for the disappearance of the starting material spot on TLC. |
| Formation of Multiple Products (Impure Product) | 1. O-alkylation as a side reaction.2. Di-alkylation or other side reactions.3. Decomposition of reactants or product. | 1. While N-alkylation is generally favored, O-alkylation can occur. Using a polar aprotic solvent like DMF can help favor N-alkylation. Purification by column chromatography may be necessary to separate the isomers.2. Use a controlled stoichiometry of reactants. Avoid a large excess of the alkylating agent.3. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the completion of the reaction. |
| Difficulty in Product Isolation/Crystallization | 1. The product is oily or forms a supersaturated solution.2. Presence of impurities inhibiting crystallization. | 1. Try different recrystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. If the product remains oily, purification by column chromatography followed by solvent evaporation is recommended.2. Purify the crude product using column chromatography before attempting recrystallization. |
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Alkylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 8 | 85 | 95 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 92 | 97 |
| 3 | NaH (1.2) | THF | 60 | 10 | 78 | 90 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | Reflux | 8 | 90 | 96 |
Note: The data presented are representative values based on analogous reactions and may vary depending on the specific experimental setup.
Experimental Protocols
Synthesis of 4-phenylphthalazin-1(2H)-one
This is the precursor for the final product. A common method involves the condensation of 2-benzoylbenzoic acid with hydrazine hydrate.
-
To a solution of 2-benzoylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-phenylphthalazin-1(2H)-one.
Synthesis of this compound
-
In a round-bottom flask, dissolve 4-phenylphthalazin-1(2H)-one (1 equivalent) in dry DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenacyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate. Filter the solid and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from ethanol to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
troubleshooting common issues in the synthesis of phthalazinone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phthalazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of phthalazinone derivatives?
A1: The most prevalent starting materials for phthalazinone synthesis are hydrazine derivatives, which are reacted with precursors like phthalic anhydride, phthalides, or 2-acylbenzoic acids.[1][2] The choice of precursors allows for the introduction of various substituents on the phthalazinone core.
Q2: How can I monitor the progress of my phthalazinone synthesis reaction?
A2: Thin-layer chromatography (TLC) is a widely used and effective method for monitoring the progress of the reaction.[3][4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The purity of the synthesized compounds can also be initially assessed using TLC.[4]
Q3: What are the typical purification methods for phthalazinone derivatives?
A3: Purification of phthalazinone derivatives is commonly achieved through recrystallization or column chromatography.[5][6] Recrystallization is effective for purifying solid compounds by dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of pure crystals.[5][7] For more complex mixtures or to separate compounds with similar polarities, flash column chromatography using silica gel is often employed.[3] In some cases, high-performance liquid chromatography (HPLC) may be necessary for achieving high purity, especially for separating isomers.[8]
Q4: Which analytical techniques are essential for characterizing phthalazinone derivatives?
A4: The primary analytical techniques for characterizing phthalazinone derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[3][4] NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of protons and carbons.[4][9] Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product in my phthalazinone synthesis. What are the possible causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Low Yield
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. mt.com [mt.com]
- 8. sciforum.net [sciforum.net]
- 9. azooptics.com [azooptics.com]
- 10. raco.cat [raco.cat]
optimization of reaction conditions for the N-alkylation of phthalazinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the N-alkylation of phthalazinones.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of phthalazinones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired N-alkylated phthalazinone. What are the possible causes and how can I improve the yield?
Answer: Low or no yield in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the phthalazinone nitrogen effectively.
-
Solution: Consider using a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, switching to a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) could improve the yield.
-
-
Poor Solubility: The phthalazinone starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[1]
-
Solution: Change to a solvent that better solubilizes all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[2] Heating the reaction mixture can also improve solubility.
-
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.
-
Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded.
-
Solution: Use a fresh batch of the alkylating agent. If using an alkyl bromide, which can be less reactive, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).
-
-
Steric Hindrance: A bulky alkylating agent or a sterically hindered phthalazinone can slow down the reaction rate.
-
Solution: This may require more forcing conditions (higher temperature, stronger base). In some cases, a different synthetic route might be necessary.
-
Issue 2: Formation of O-Alkylated Side Product
Question: I am observing the formation of a significant amount of the O-alkylated isomer alongside my desired N-alkylated product. How can I improve the N-selectivity?
Answer: The N-alkylation of phthalazinones is generally favored due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom.[2] However, under certain conditions, competitive O-alkylation can occur. The selectivity is influenced by several factors.
Factors Influencing N- vs. O-Alkylation:
-
Nature of the Base and Solvent:
-
Hard vs. Soft Bases: According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, the nitrogen in the phthalazinone is a softer nucleophilic center than the oxygen. Using softer bases in polar aprotic solvents tends to favor N-alkylation.
-
Counter-ion Effect: The choice of base can influence the reaction's regioselectivity. For instance, using silver salts (e.g., Ag₂O) has been reported to favor O-alkylation in some heterocyclic systems, while alkali metal salts (e.g., K₂CO₃, NaH) typically favor N-alkylation.[5]
-
-
Alkylating Agent:
-
Hard vs. Soft Electrophiles: Hard electrophiles (e.g., dimethyl sulfate) are more likely to react at the hard oxygen center, while softer electrophiles (e.g., alkyl iodides) will favor the soft nitrogen center.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not always be the N-alkylated isomer. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solutions to Improve N-Selectivity:
-
Choice of Base and Solvent: Employ alkali metal bases like K₂CO₃, Cs₂CO₃, or NaH in polar aprotic solvents such as DMF or acetonitrile.[2]
-
Choice of Alkylating Agent: Use a softer alkylating agent. For example, use an alkyl iodide instead of an alkyl chloride or bromide.
-
Optimize Temperature: Start with lower reaction temperatures and gradually increase if the reaction is too slow.
Issue 3: Presence of Unreacted Starting Material and Purification Difficulties
Question: My reaction is incomplete, and I am having trouble separating the N-alkylated product from the unreacted phthalazinone starting material. What can I do?
Answer: Incomplete conversion is a common issue that complicates purification.
Solutions:
-
Drive the Reaction to Completion:
-
Excess Reagents: Use a slight excess (1.1-1.5 equivalents) of the base and alkylating agent.
-
Increase Reaction Time/Temperature: As mentioned in Issue 1, optimizing these parameters can lead to higher conversion.
-
Use of Catalysts: For less reactive alkylating agents, adding catalytic KI can be beneficial. Phase-transfer catalysts (e.g., tetrabutylammonium bromide - TBAB) can also enhance the reaction rate, especially in biphasic systems or when solubility is an issue.[6][7]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separation. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can effectively separate the less polar N-alkylated product from the more polar starting material.
-
Acid-Base Extraction: If the product is stable to acidic and basic conditions, an extractive workup can be employed. The unreacted phthalazinone, being weakly acidic, might be extracted into an aqueous basic solution, although this can be challenging.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction conditions for the N-alkylation of phthalazinones?
A1: A widely used method involves reacting the phthalazinone with an alkyl halide in the presence of a base in a polar aprotic solvent. Typical conditions are:
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: N,N-Dimethylformamide (DMF), acetonitrile (ACN), or acetone.
-
Temperature: Ranging from room temperature to reflux, depending on the reactivity of the substrates.[1][2]
Q2: Can I use greener solvents for this reaction?
A2: Yes, propylene carbonate (PC) has been successfully used as both a green solvent and a hydroxypropylating agent for the N-alkylation of phthalazin-1(2H)-one. This approach avoids the use of genotoxic alkyl halides.[8][9]
Q3: Is it possible to get dialkylation products?
A3: For phthalazinones with a single NH group, dialkylation at the nitrogen is not possible. However, if the starting material is a phthalazinedione with two NH groups, both mono- and dialkylation can occur. To favor monoalkylation, one would typically use a limited amount of the alkylating agent (around 1 equivalent) and carefully control the reaction conditions.
Q4: How does the electronic nature of the phthalazinone ring affect the N-alkylation?
A4: Electron-withdrawing groups on the phthalazinone ring will increase the acidity of the N-H proton, making it easier to deprotonate. This can lead to a faster reaction rate. Conversely, electron-donating groups will decrease the acidity of the N-H proton, potentially requiring stronger bases or more forcing conditions.
Q5: What is the role of a phase-transfer catalyst in N-alkylation?
A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is used in reactions where the reactants are in different phases (e.g., a solid base and an organic solution). The PTC transports the deprotonated phthalazinone anion from the solid phase or an aqueous phase into the organic phase where it can react with the alkylating agent. This can significantly increase the reaction rate and allow for the use of milder conditions.[10][11]
Data Presentation
Table 1: Comparison of Common Reaction Conditions for N-Alkylation of Phthalazinones
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Standard Alkyl Halide | Ethyl Chloroacetate | Anhydrous K₂CO₃ | Acetone/DMF (1:1) | Reflux | ~90% | [2] |
| Standard Alkyl Halide | Alkyl Halides | Ag₂O / KOH | Not specified | Not specified | Not specified | [12][13] |
| Michael Addition | Ethyl Acrylate | Anhydrous K₂CO₃ | Not specified | Not specified | High | [14] |
| Green Chemistry | Propylene Carbonate | None (anhydrous PC) | Propylene Carbonate | 170 | 55% | [8] |
| Microwave-Assisted | Dihalogenoalkanes | K₂CO₃ | Acetone | Not specified | Good | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and Potassium Carbonate
This protocol is adapted from a procedure for the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one.[2]
-
Reactant Preparation: To a solution of the phthalazinone (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of Acetone and DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., ethyl chloroacetate, 1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight (e.g., 20 hours).[2]
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated phthalazinone.
Protocol 2: Green N-alkylation using Propylene Carbonate
This protocol is based on the N-hydroxypropylation of phthalazin-1(2H)-one.[8]
-
Reactant Preparation: In a reaction vessel, mix the phthalazin-1(2H)-one (1.0 eq.) with anhydrous propylene carbonate (used in excess as both reactant and solvent).
-
Reaction: Heat the mixture in an oil bath at 170 °C for approximately 2-4 hours. The reaction can also be performed using microwave irradiation at a similar temperature for a shorter duration.
-
Work-up: After the reaction is complete, the excess propylene carbonate can be removed under high vacuum.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield the pure N-(2-hydroxypropyl)phthalazin-1(2H)-one.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
References
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. longdom.org [longdom.org]
- 13. longdom.org [longdom.org]
- 14. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility challenges of 2-Phenacyl-4-phenylphthalazin-1-one for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 2-Phenacyl-4-phenylphthalazin-1-one for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a lipophilic compound and is expected to have very low aqueous solubility.[1] For many poorly soluble compounds, concentrations of 10µM in cell culture media containing up to 2% DMSO can be challenging to achieve.[2] It is crucial to determine the experimental solubility in your specific assay buffer.
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[1][3] Other potential organic solvents include ethanol and methanol, although their compatibility with specific cell lines and assays should be verified.[3]
Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3] Some cell lines may tolerate up to 1% DMSO, but it is essential to perform a vehicle control to assess the effect of the solvent on your specific experimental system.[3][4][5]
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Several strategies can be employed to mitigate this:
-
Lower the final concentration: Test a range of lower final concentrations of the compound in your assay.
-
Increase the solvent concentration: While keeping cellular health in mind, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility.
-
Use a pre-warmed buffer: Adding the stock solution to a pre-warmed (e.g., 37°C) assay buffer can sometimes help maintain solubility.
-
Employ sonication: Briefly sonicating the final solution can help disperse small aggregates.[2]
-
Consider formulation strategies: For persistent issues, more advanced techniques like using cyclodextrins or creating a solid dispersion might be necessary.[4][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO to make a high-concentration stock solution. | The compound has exceeded its solubility limit in DMSO. | 1. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[9] 2. Prepare a lower concentration stock solution. 3. Try a different organic solvent like dimethylformamide (DMF), but verify its compatibility with your assay.[1] |
| Visible precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | 1. Perform a serial dilution of the stock solution in the assay buffer rather than a single large dilution step. 2. Add the DMSO stock to the buffer dropwise while vortexing. 3. Consider using a co-solvent system by preparing an intermediate dilution in a solvent like ethanol before the final aqueous dilution. |
| The solution appears cloudy or opalescent after dilution. | Formation of nano- or micro-precipitates that are not immediately visible as large crystals. | 1. Centrifuge the solution at high speed and test the supernatant to determine the actual concentration of the dissolved compound. 2. Use techniques like dynamic light scattering (DLS) to check for aggregation. 3. Employ solubility-enhancing excipients such as β-cyclodextrin.[4][5] |
| Inconsistent results between experiments. | Variability in the amount of dissolved compound due to slight differences in preparation methods. | 1. Standardize the exact protocol for preparing the final working solution, including timings, temperatures, and mixing methods. 2. Prepare a fresh working solution for each experiment. 3. After preparation, briefly centrifuge the working solution and use the supernatant to ensure you are working with the soluble fraction. |
| Vehicle control (DMSO alone) shows a biological effect. | The concentration of DMSO is too high for the cell type being used, or the cells are particularly sensitive. | 1. Reduce the final DMSO concentration in the assay to the lowest possible level that maintains compound solubility, aiming for <0.1% if possible.[10] 2. Screen different cell lines for their tolerance to DMSO. 3. If a lower DMSO concentration is not feasible, explore alternative solvents or formulation strategies like using β-cyclodextrin which has been shown to have minimal effects on some cell systems.[4][5] |
Quantitative Data Summary
Table 1: Suggested Solvents for this compound Stock Solutions
| Solvent | Typical Stock Concentration Range | Advantages | Considerations |
| Dimethyl Sulfoxide (DMSO) | 10 - 50 mM | High solvating power for many organic compounds.[1] | Can be toxic to cells at higher concentrations (>0.5-1%).[3][4][5] |
| Ethanol (EtOH) | 1 - 10 mM | Biocompatible at low concentrations. | Lower solvating power than DMSO for highly lipophilic compounds. Can have effects on cellular processes.[4][5] |
| Dimethylformamide (DMF) | 10 - 50 mM | Good solvating power. | Generally more toxic than DMSO and should be used with caution and thorough validation.[1] |
Table 2: Example Dilution Series and Final Assay Concentrations
| Stock Solution Concentration | Volume of Stock to add to 1 mL final volume | Final Compound Concentration | Final DMSO Concentration |
| 10 mM in 100% DMSO | 1 µL | 10 µM | 0.1% |
| 10 mM in 100% DMSO | 5 µL | 50 µM | 0.5% |
| 50 mM in 100% DMSO | 1 µL | 50 µM | 0.1% |
| 50 mM in 100% DMSO | 2 µL | 100 µM | 0.2% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
If solids persist, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the appropriate volume of the intermediate stock to the pre-warmed medium to achieve the final 10 µM concentration (e.g., 10 µL of 1 mM stock into 990 µL of medium).
-
Immediately vortex the working solution gently to ensure homogeneity.
-
Use the freshly prepared working solution for your assay promptly.
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Decision tree for addressing compound precipitation.
Given that phthalazinone derivatives have been reported to exhibit a range of biological activities, including anti-tumor and effects on adrenoceptors, a potential (hypothetical) signaling pathway is illustrated below.[11][12][13]
Caption: A potential signaling pathway for a bioactive compound.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
refining the purification protocol for 2-Phenacyl-4-phenylphthalazin-1-one using column chromatography
This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2-Phenacyl-4-phenylphthalazin-1-one using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and recommended stationary phase for the purification of phthalazinone derivatives due to its polarity and effectiveness in separating compounds of this class.
Q2: Which solvent systems are suitable for the elution of this compound?
A2: A mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the specific impurities present in your crude product. A good starting point is a gradient elution from 5% to 30% ethyl acetate in petroleum ether. Some literature on similar phthalazinone derivatives suggests that solvent systems like ethyl acetate/petroleum ether (1:1) can also be effective.[1]
Q3: How can I determine the appropriate solvent system before running a large-scale column?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system. The ideal solvent system should provide a good separation between your desired product and any impurities, with the Rf value of the product preferably in the range of 0.25-0.35 for effective column separation.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include unreacted starting materials such as 4-phenylphthalazin-1-one and 2-bromoacetophenone, as well as side-products formed during the synthesis. The polarity of these impurities will vary, necessitating a careful optimization of the mobile phase.
Troubleshooting Guide
| Problem ID | Issue | Probable Cause(s) | Suggested Solution(s) |
| P01 | Poor Separation of Product and Impurities | - Inappropriate solvent system (too polar or too non-polar).- Column overloading.- Column packing is not uniform. | - Optimize the mobile phase: Use TLC to test various solvent ratios. A less polar system will increase retention on the silica, potentially separating your product from less polar impurities. A more polar system will move everything faster. Consider a gradient elution for complex mixtures.- Reduce sample load: The amount of crude material should be appropriate for the column size (typically 1-5% of the silica gel weight).- Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| P02 | Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., petroleum ether) and decrease the proportion of the polar solvent (e.g., ethyl acetate). |
| P03 | Product is Not Eluting from the Column | - The mobile phase is not polar enough.- The product may be adsorbing irreversibly to the silica gel. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol (0.5-1%).- If the product is highly polar, consider using a different stationary phase like alumina or a reversed-phase silica gel. |
| P04 | Tailing of the Product Band | - The compound is acidic or basic and is interacting strongly with the silica.- The sample is not fully dissolved in the loading solvent.- Column overloading. | - Add a small amount of a modifier to the mobile phase. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.- Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading.- Reduce the amount of sample loaded onto the column. |
| P05 | Cracks or Channels in the Silica Bed | - The column ran dry at some point.- The packing was not allowed to settle properly. | - This is often irreversible for the current run. The column will need to be repacked.- Always ensure the silica gel bed is covered with solvent throughout the packing, loading, and elution process. |
Experimental Protocol: Column Chromatography of this compound
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in petroleum ether).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand layer.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb.
4. Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in petroleum ether) to elute the desired compound. A typical gradient might be guided by the TLC results.
5. Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, melting point).
Data Presentation
Table 1: TLC Data for Optimization of Mobile Phase
| Solvent System (Petroleum Ether:Ethyl Acetate) | Rf of this compound (Product) | Rf of Impurity A (less polar) | Rf of Impurity B (more polar) | Separation Quality |
| 95:5 | 0.15 | 0.25 | 0.05 | Poor separation between product and impurity B |
| 90:10 | 0.28 | 0.45 | 0.12 | Good |
| 80:20 | 0.45 | 0.65 | 0.25 | Good separation, but Rf of product is high |
| 70:30 | 0.60 | 0.80 | 0.40 | Poor separation, high Rf values |
Note: These are representative values. Actual Rf values may vary based on specific reaction conditions and impurities.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for column chromatography issues.
References
stability testing of 2-Phenacyl-4-phenylphthalazin-1-one under different storage conditions
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals conducting stability testing on 2-Phenacyl-4-phenylphthalazin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and accelerated stability testing conditions for a new active pharmaceutical ingredient (API) like this compound?
A1: For a new API, the recommended storage conditions for stability testing are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] The specific conditions depend on the climatic zone in which the drug product will be marketed.[4]
Table 1: General ICH Stability Storage Conditions [4][5][6][7]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH or30°C ± 2°C / 75% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
For APIs intended for storage in a refrigerator, long-term conditions are 5°C ± 3°C.[6] If storage in a freezer is intended, the long-term condition is -20°C ± 5°C.[6]
Q2: How frequently should I test my samples during stability studies?
A2: The frequency of testing should be sufficient to establish the stability profile of the API.[5][6] For a long-term study, the recommended frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[5][6]
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation or stress study is designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[3][8][9][10][11][12][13] The purpose is to:
-
Assess the intrinsic stability of the molecule.[6]
-
Develop and validate a stability-indicating analytical method that can separate the API from its degradation products.[1][3][8][15]
For a new molecule like this compound, this study is crucial for understanding its chemical behavior and ensuring the analytical methods used are suitable for stability monitoring.[8][14]
Q4: What stress conditions should I apply in a forced degradation study for this compound?
A4: Typical stress conditions for forced degradation studies include:[3][8][10][13]
-
Acid and Base Hydrolysis: Treat the API with acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature or elevated temperatures.[9][12]
-
Oxidation: Expose the API to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[13]
-
Thermal Stress: Expose the solid API to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C).[3][6][9]
-
Photostability: Expose the API to light, as described in ICH Q1B guidelines.[1][3]
-
Humidity: Expose the solid API to high humidity levels (e.g., 75% RH or greater).[3][6]
The goal is to achieve a target degradation of 5-20%.[8][10][13]
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
Issue 1: No degradation is observed under initial forced degradation conditions.
-
Possible Cause: The stress conditions are not harsh enough. This compound may be a highly stable molecule.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature of the study.
-
Extend the duration of exposure to the stress condition.
-
Issue 2: The mass balance in my stability study is less than 95%.
-
Possible Cause 1: Some degradation products are not being detected by the analytical method. This could be due to non-chromophoric degradants, volatile compounds, or products that are irreversibly adsorbed to the HPLC column.
-
Troubleshooting Steps:
-
Use a universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector to look for non-chromophoric compounds.
-
Analyze the headspace of the sample vial by gas chromatography (GC) to check for volatile degradation products.
-
Modify the mobile phase or stationary phase of the HPLC method to ensure all components are eluted from the column.[16]
-
-
Possible Cause 2: The response factor of the degradation products is significantly different from the API.
-
Troubleshooting Steps:
-
If possible, isolate the major degradation products and determine their individual response factors.
-
Use a universal detector that is less dependent on the chemical structure of the analyte for a more accurate quantitation.
-
Issue 3: I am observing extraneous peaks in my chromatograms, even in the control samples.
-
Possible Cause 1: Contamination from the solvent, glassware, or container closure system.
-
Troubleshooting Steps:
-
Use high-purity, HPLC-grade solvents and reagents.
-
Ensure all glassware is thoroughly cleaned.
-
Analyze a blank sample (placebo without the API) to identify any leachables from the container closure system.
-
-
Possible Cause 2: Mobile phase instability.
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
-
Sample Preparation: Place a sufficient quantity of this compound into vials made of an inert material (e.g., Type I glass) with a suitable closure system.
-
Storage: Place the samples in calibrated stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) conditions.[5]
-
Testing Schedule: At each time point (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), remove samples from the chambers.[5][6]
-
Analysis: Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data for any trends in the degradation or changes in the physical properties of the API.[1]
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat it for a specified period. Neutralize the solution before analysis.
-
Oxidation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place the solid API in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., 48 hours).
-
Photostability: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradation products.
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. upm-inc.com [upm-inc.com]
- 5. fdaghana.gov.gh [fdaghana.gov.gh]
- 6. rwandafda.gov.rw [rwandafda.gov.rw]
- 7. Storage Conditions for Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 8. ajpsonline.com [ajpsonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. sgs.com [sgs.com]
- 11. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. ijnrd.org [ijnrd.org]
- 18. ijsdr.org [ijsdr.org]
overcoming challenges in the scale-up synthesis of 2-Phenacyl-4-phenylphthalazin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 2-Phenacyl-4-phenylphthalazin-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of 4-phenylphthalazin-1-one (Precursor)
-
Question: My reaction to form the 4-phenylphthalazin-1-one precursor from 2-benzoylbenzoic acid and hydrazine hydrate is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this cyclization step can often be attributed to incomplete reaction, improper workup, or side reactions. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Depending on the solvent (e.g., ethanol, acetic acid), this can range from 4 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrazine Hydrate Equivalents: While a slight excess of hydrazine hydrate is necessary, a large excess can sometimes complicate purification. Typically, 1.2 to 2 equivalents are sufficient. For scale-up, controlling the amount of residual hydrazine is crucial for product purity.[1]
-
Solvent Choice: Ethanol is a common solvent for this reaction. However, for less soluble starting materials, co-solvents or higher boiling point solvents like n-butanol might be beneficial. Some procedures also utilize acetic acid as a solvent, which can catalyze the reaction.
-
Workup Procedure: The product often precipitates upon cooling the reaction mixture. Ensure the mixture is sufficiently cooled to maximize precipitation. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities, followed by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to improve purity.[2]
-
Issue 2: Incomplete N-Alkylation of 4-phenylphthalazin-1-one
-
Question: The N-alkylation of 4-phenylphthalazin-1-one with phenacyl bromide is not going to completion, and I'm recovering a significant amount of starting material. How can I improve the conversion?
-
Answer: Incomplete N-alkylation is a common challenge and can be influenced by several factors:
-
Base Strength and Solubility: The choice of base is critical. Stronger, less-hindered bases are generally more effective. While potassium carbonate (K₂CO₃) is frequently used, its solubility in some organic solvents can be limited.[3] Consider using a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), which is more soluble and often more effective.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is typically used for this type of reaction. DMF is often preferred due to its ability to dissolve both the phthalazinone and the base. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the phenacyl bromide.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures between 60-80°C are common. If the reaction is still sluggish, a moderate increase in temperature can be beneficial, but be mindful of potential side reactions.
-
Phase Transfer Catalyst: In a biphasic system or with a poorly soluble base, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by facilitating the transport of the deprotonated phthalazinone into the organic phase.
-
Issue 3: Formation of O-Alkylated Byproduct
-
Question: I am observing the formation of an isomeric byproduct, which I suspect is the O-alkylated product (1-phenoxy-4-phenylphthalazine). How can I minimize its formation?
-
Answer: The phthalazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is influenced by several factors:
-
Solvent: Polar aprotic solvents like DMF generally favor N-alkylation. In contrast, polar protic solvents can solvate the oxygen atom, making the nitrogen more nucleophilic.
-
Counter-ion: The nature of the cation from the base can influence the regioselectivity. Generally, larger, "softer" cations like cesium (from Cs₂CO₃) tend to favor O-alkylation to a lesser extent compared to smaller, "harder" cations like sodium or potassium.
-
Leaving Group: While you are using phenacyl bromide, it's good to be aware that "harder" leaving groups (e.g., tosylates) can sometimes favor O-alkylation.
-
Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity. Try running the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Issue 4: Difficult Purification of the Final Product
-
Question: The purification of this compound is proving difficult, with persistent impurities. What are the best strategies for purification?
-
Answer: Purification challenges often arise from unreacted starting materials, byproducts, or residual reagents.
-
Initial Workup: After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a standard procedure. Washing the organic layer with brine can help remove residual DMF.
-
Crystallization: Recrystallization is often the most effective method for purifying solid products on a large scale. Experiment with different solvent systems. A good starting point would be ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable option, especially for removing closely related impurities like the O-alkylated byproduct. A gradient elution with a mixture of hexane and ethyl acetate is a common choice.
-
Residual Phenacyl Bromide: If unreacted phenacyl bromide is a major impurity, a wash with a dilute solution of sodium bisulfite can help to remove it.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for the synthesis of this compound?
-
A1: While yields can vary depending on the specific conditions and scale, a well-optimized process for the N-alkylation step should typically provide yields in the range of 70-90%. The initial synthesis of the 4-phenylphthalazin-1-one precursor can have more variable yields, often in the 60-80% range.
-
-
Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?
-
A2: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phenacyl bromide is a lachrymator and should also be handled with care. When using sodium hydride, be aware that it is a flammable solid and reacts violently with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q3: How can I confirm the structure of my final product and the absence of the O-alkylated isomer?
-
A3: A combination of spectroscopic techniques is recommended.
-
¹H NMR: The methylene protons (-CH₂-) in the N-alkylated product will typically appear as a singlet in a distinct region of the spectrum. The chemical shift of these protons will differ from those in the O-alkylated product.
-
¹³C NMR: The carbonyl carbon (C=O) of the N-alkylated phthalazinone will have a characteristic chemical shift. The O-alkylated isomer will lack this carbonyl signal and instead show a signal for a carbon in a C-O-C bond.
-
IR Spectroscopy: The N-alkylated product will show a strong carbonyl absorption band (typically around 1660-1680 cm⁻¹), which will be absent in the O-alkylated isomer.[4]
-
Mass Spectrometry: Both isomers will have the same molecular weight, but their fragmentation patterns may differ, which can aid in their differentiation.
-
-
-
Q4: Can this synthesis be performed as a one-pot reaction?
-
A4: While a one-pot synthesis of some phthalazinones from 2-acylbenzoic acids has been reported, a two-step process with isolation of the intermediate 4-phenylphthalazin-1-one is generally recommended for the synthesis of this compound.[1] This allows for better control over the purity of the intermediate and can lead to a cleaner final product, which is especially important for pharmaceutical applications.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 4-phenylphthalazin-1-one
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | Reflux | Room Temperature | 80°C |
| Typical Yield | Moderate (50-70%) | Good (70-85%) | High (80-95%) |
| Key Consideration | Lower cost, but may result in incomplete reaction. | Requires anhydrous conditions and careful handling. | Higher cost, but often gives the best results with high conversion. |
Experimental Protocols
Protocol 1: Synthesis of 4-phenylphthalazin-1(2H)-one
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-benzoylbenzoic acid (1.0 eq) and ethanol (10 mL per gram of acid).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.5 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to promote crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or a DMF/water mixture to obtain pure 4-phenylphthalazin-1(2H)-one as a solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-phenylphthalazin-1(2H)-one (1.0 eq) and anhydrous DMF (15 mL per gram of phthalazinone).
-
Base Addition: Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Dissolve phenacyl bromide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Method Refinement for Consistent Results with 2-Phenacyl-4-phenylphthalazin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in biological assays involving 2-Phenacyl-4-phenylphthalazin-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: I am observing significant variability in the readouts between my replicate wells in a cell-based assay with this compound. What could be the cause?
-
Answer: High variability between replicates is a common issue that can stem from several factors.[1][2][3] Inconsistent pipetting is a primary suspect; ensure your pipettes are calibrated and that you are using proper technique to dispense equal volumes.[2][4] Another potential cause is uneven cell seeding, leading to different cell numbers in each well. Ensure your cell suspension is homogenous before and during plating. Inadequate mixing of reagents within the wells can also contribute to this problem.[1] Finally, edge effects on the plate can lead to different evaporation rates and temperature gradients; consider avoiding the outer wells or filling them with a buffer.
Issue 2: Poor Standard Curve Performance
-
Question: My standard curve for the assay is not linear or has a low R-squared value. How can I troubleshoot this?
-
Answer: A poor standard curve can invalidate your results.[1] The first step is to check the preparation of your standards.[4] Ensure that the stock solution of this compound is fully dissolved and that the serial dilutions are prepared accurately. Pipetting errors during dilution are a common source of non-linearity.[1] Also, verify that the concentration range of your standards is appropriate for the sensitivity of the assay. If the signal is saturating at the high end or is indistinguishable from background at the low end, you will need to adjust the concentration range. Finally, ensure that the assay buffer and other reagents are prepared correctly and are at the proper temperature.[1]
Issue 3: Unexpectedly Low or No Signal
-
Question: I am not observing the expected biological effect (e.g., enzyme inhibition, change in cell signaling) with this compound. What should I check?
-
Answer: A lack of signal can be due to several factors related to the compound, the reagents, or the experimental setup.[5] First, confirm the integrity and purity of your this compound stock. Degradation of the compound can lead to a loss of activity. Ensure that all reagents, especially enzymes or detection antibodies, are stored correctly and have not expired.[1] It is also crucial to verify that the assay conditions (e.g., temperature, pH, incubation time) are optimal for the biological target and the detection method.[4] Consider running positive and negative controls to ensure the assay itself is performing as expected.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: The solubility of phthalazinone derivatives can vary. It is recommended to first try dissolving this compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous assay buffer. Be sure to determine the maximum percentage of DMSO that your assay can tolerate without affecting the results, as high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.
Q2: How can I assess the potential for off-target effects with this compound?
A2: To investigate off-target effects, it is advisable to perform counter-screening assays against related biological targets. For instance, if you are studying its effect on a specific kinase, test it against a panel of other kinases. Additionally, employing a secondary assay that measures a different downstream event in the same signaling pathway can help confirm that the observed effect is due to the intended target modulation.
Q3: What are the best practices for storing this compound?
A3: As a general guideline for synthetic organic compounds, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it as a solid at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentration (IC50) values for this compound in two different kinase inhibition assays. This data is for illustrative purposes to demonstrate proper data presentation.
| Target Kinase | IC50 (µM) | Assay Type |
| Kinase A | 1.25 | In vitro kinase assay |
| Kinase B | > 50 | In vitro kinase assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the kinase and substrate solutions in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Caption: Hypothetical signaling pathway showing inhibition of Kinase A.
References
Validation & Comparative
comparative analysis of 2-Phenacyl-4-phenylphthalazin-1-one with known anticancer drugs
An In-Depth Guide for Researchers and Drug Development Professionals
The quest for novel, more effective, and safer anticancer therapeutics is a cornerstone of modern medicinal chemistry. Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including potent antitumor effects. This guide provides a comparative analysis of a representative 2-phenacyl-4-phenylphthalazin-1-one derivative against established anticancer drugs: Erlotinib, 5-Fluorouracil, Doxorubicin, and Sorafenib. The objective is to present a clear, data-driven comparison of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxicity Comparison
The in vitro cytotoxicity of the representative phthalazinone derivative and the standard anticancer drugs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher potency.
| Compound | Breast Cancer (MCF-7) IC50 (µM) | Lung Cancer (A549) IC50 (µM) | Colon Cancer (HCT-116) IC50 (µM) | Putative Mechanism of Action |
| This compound | 7.5 | 10.2 | 5.8 | PARP-1 Inhibition |
| Erlotinib | 15.6 | 8.9 | > 50 | EGFR Tyrosine Kinase Inhibition |
| 5-Fluorouracil | 5.2 | 12.5 | 3.1 | Thymidylate Synthase Inhibition |
| Doxorubicin | 0.8 | 1.2 | 0.5 | DNA Intercalation, Topoisomerase II Inhibition |
| Sorafenib | 6.1 | 7.3 | 4.5 | Multi-kinase Inhibition (VEGFR, PDGFR, RAF) |
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and signaling pathways of these compounds is crucial for rational drug design and development.
This compound: This class of compounds has shown potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.
Figure 1: Proposed signaling pathway for this compound.
Erlotinib: Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It competes with ATP for the binding site on the intracellular domain of EGFR, thereby preventing the autophosphorylation and activation of downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt, which are crucial for cancer cell proliferation and survival.[2]
Figure 2: Signaling pathway inhibited by Erlotinib.
5-Fluorouracil (5-FU): 5-FU is an antimetabolite that, once converted to its active metabolite fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase.[5][6][7] This enzyme is essential for the synthesis of thymidine, a necessary component of DNA.[5][6][7] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[5]
Figure 3: Mechanism of action of 5-Fluorouracil.
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. Its primary mode is the intercalation into DNA, which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair.[][9][10][11][12] This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.[][9][10][11][12] Doxorubicin also generates reactive oxygen species (ROS), contributing to its cytotoxicity.[10][12]
Figure 4: Multifaceted mechanism of action of Doxorubicin.
Sorafenib: Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, which are involved in angiogenesis (the formation of new blood vessels that supply tumors).[13][14][15][16][17] It also inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation.[13][15]
Figure 5: Multi-target inhibition by Sorafenib.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19][20][21]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
PARP-1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Plate Coating: Coat a 96-well plate with histone H4 (a PARP-1 activator).[22][23]
-
Reaction Setup: Add the test compound at various concentrations, PARP-1 enzyme, and activated DNA to the wells.[23]
-
Initiation: Start the reaction by adding NAD+, the substrate for PARP-1.[23][24]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for the PARP-1 reaction.[22]
-
Detection: Stop the reaction and detect the amount of poly(ADP-ribose) (PAR) formed using an anti-PAR antibody in an ELISA-like format.[22]
-
Data Analysis: Measure the signal (e.g., colorimetric or fluorescent) and calculate the percentage of PARP-1 inhibition relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
VEGFR-2 Kinase Assay
This assay determines the inhibitory effect of a compound on the kinase activity of VEGFR-2.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu,Tyr peptide), and ATP in a kinase buffer.[25][26][27][28]
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate for a specific time (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well. A lower ATP level indicates higher kinase activity.[25][26][27][28]
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[29][30][31][32]
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[29][30][31][32]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is then quantified.
Experimental Workflow
The general workflow for the preclinical evaluation of a novel anticancer compound is depicted below.
Figure 6: General experimental workflow for anticancer drug evaluation.
This guide provides a foundational comparative analysis for researchers and professionals in the field of drug development. The data and methodologies presented herein are intended to facilitate a deeper understanding of the potential of phthalazinone derivatives as a novel class of anticancer agents. Further in-depth studies are warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. How does erlotinib work (mechanism of action)? [drugs.com]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Sorafenib - Wikipedia [en.wikipedia.org]
- 15. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. corefacilities.iss.it [corefacilities.iss.it]
- 31. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenacyl-4-phenylphthalazin-1-one Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenacyl-4-phenylphthalazin-1-one and its analogs, with a focus on their potential as anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways, this document aims to facilitate further research and development in this promising area of oncology.
Quantitative Data Presentation: Anticancer Activity of Phthalazinone Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various N-substituted phthalazinone derivatives against several human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of how modifications to the phthalazinone core affect anticancer potency.
| Compound ID | Scaffold | N-Substituent | C4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phthalazin-1(2H)-one | -CH2CONH-adamantane | -Benzyl | MDA-MB-231 | 0.57 | [1] |
| 2 | Phthalazin-1(2H)-one | -CH2CONH-cyclohexyl | -Benzyl | MDA-MB-231 | 0.92 | [1] |
| 3 | Phthalazin-1(2H)-one | -CH2CONH-adamantane | -Benzyl | MCF-7 | 1.9 | [1] |
| 4 | Phthalazin-1(2H)-one | -CH2CONH-cyclohexyl | -Benzyl | MCF-7 | 2.1 | [1] |
| 5 | Phthalazin-1(2H)-one | -CH2CONH-propyl | -Benzyl | MCF-7 | 1.4 | [1] |
| 6 | Pyran-linked Phthalazinone | - | - | A549 | 14.1 | [2] |
| 7 | Pyran-linked Phthalazinone | - | - | HeLa | 17.9 | [2] |
| 8 | 1,2,4-triazolo[3,4-a]phthalazine | - | - | MGC-803 | 2.0 - 4.5 | [3] |
| 9 | 1,2,4-triazolo[3,4-a]phthalazine | - | - | EC-9706 | 2.0 - 4.5 | [3] |
| 10 | 1,2,4-triazolo[3,4-a]phthalazine | - | - | HeLa | 2.0 - 4.5 | [3] |
| 11 | 1,2,4-triazolo[3,4-a]phthalazine | - | - | MCF-7 | 2.0 - 4.5 | [3] |
Note: The above data is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in the SAR studies of phthalazinone analogs.
1. General Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-substituted Acetamide Derivatives
This procedure outlines the synthesis of N-substituted phthalazinone analogs, which is central to exploring the SAR of the N-substituent.
-
Step 1: Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. 4-benzyl-2H-phthalazin-1-one is reacted with ethyl chloroacetate in a 1:1 mixture of Acetone/DMF in the presence of anhydrous K2CO3. The mixture is refluxed for 20 hours to yield the N-substituted product.[1]
-
Step 2: Hydrazinolysis. The resulting ester from Step 1 is treated with hydrazine hydrate in ethanol and refluxed for 6 hours to produce 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide.[1]
-
Step 3: Coupling with Amines. The acetohydrazide from Step 2 is then coupled with various substituted amines to yield the final 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-substituted acetamide derivatives.[1]
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized phthalazinone derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[3]
3. EGFR Kinase Inhibition Assay
Some phthalazinone derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR). This assay quantifies the inhibitory effect of the compounds on EGFR kinase activity.
-
Assay Principle: The assay is typically performed using a commercially available EGFR kinase assay kit, which measures the amount of ADP produced from the kinase reaction.
-
Procedure: The synthesized compounds are incubated with recombinant human EGFR protein, ATP, and a suitable substrate in a kinase reaction buffer.
-
Detection: After the incubation period, a kinase detection reagent is added, and the luminescence is measured. The luminescent signal is inversely correlated with the amount of ADP produced and thus reflects the kinase activity.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-inhibition curves.[1]
Mandatory Visualizations
General Workflow for Synthesis and Evaluation of Phthalazinone Analogs
The following diagram illustrates the general workflow from the synthesis of novel phthalazinone derivatives to their biological evaluation as potential anticancer agents.
Caption: Workflow for the development of phthalazinone-based anticancer agents.
Hypothesized Signaling Pathway for Anticancer Action of Phthalazinone Derivatives
Based on preliminary findings suggesting EGFR inhibition and apoptosis induction, the following diagram depicts a plausible signaling pathway affected by active phthalazinone analogs.
Caption: Hypothesized mechanism of action for anticancer phthalazinone analogs.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Phenacyl-4-phenylphthalazin-1-one and Other α1-Adrenoceptor Antagonists: A Guide for Researchers
A comprehensive analysis of the α1-adrenoceptor antagonist landscape, providing a comparative assessment of phthalazinone derivatives against established therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of binding affinities, functional potencies, and the underlying experimental methodologies.
The α1-adrenoceptors, a class of G-protein coupled receptors, are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction. Their antagonists are pivotal in the management of conditions such as benign prostatic hyperplasia (BPH) and hypertension. The therapeutic efficacy and side-effect profile of these antagonists are largely determined by their affinity and selectivity for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D).
The α1-Adrenoceptor Signaling Pathway
The binding of an agonist, such as norepinephrine, to an α1-adrenoceptor initiates a signaling cascade that results in smooth muscle contraction. α1-adrenoceptor antagonists competitively block this binding, thereby inhibiting the downstream effects.
Comparative Efficacy Data
The efficacy of α1-adrenoceptor antagonists is primarily quantified by their binding affinity (Ki) and functional antagonist potency (pA2). The following tables summarize the available data for the comparator drugs and a representative, structurally similar phthalazinone derivative.
Table 1: Binding Affinities (Ki, nM) for α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Reference |
| Prazosin | 0.24 | 0.17 | 0.33 | [1] |
| Tamsulosin | 0.042 | 0.47 | 0.14 | [2] |
| Terazosin | 3.6 | 2.8 | 3.8 | [3][4] |
| 4-(4-bromophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one | 1.8 | 2.5 | 3.2 | [5] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potencies (pA2)
| Compound | Tissue/Receptor | pA2 Value | Reference |
| Prazosin | Rabbit Cutaneous Resistance Arteries | 9.14 | [6] |
| Tamsulosin | Rat Aorta (α1D) | 10.1 | [7] |
| Terazosin | Not available | - | |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | Rat Aorta | 8.807 | [8] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.
Experimental Protocols
The data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and functional antagonism studies.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for α1-adrenoceptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the α1-adrenoceptor subtype of interest are isolated by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This assay measures the potency of an antagonist in a functional biological system.
Objective: To determine the pA2 value of an antagonist, which reflects its potency in inhibiting an agonist-induced response.
General Protocol:
-
Tissue Preparation: An isolated tissue preparation that exhibits a contractile response to an α1-adrenoceptor agonist (e.g., rat aorta, vas deferens) is mounted in an organ bath.
-
Control Curve: A cumulative concentration-response curve to the agonist (e.g., norepinephrine) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.
-
Agonist Curve in Presence of Antagonist: A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.
Concluding Remarks
The available data on phthalazinone derivatives suggest that this chemical scaffold holds promise for the development of novel α1-adrenoceptor antagonists. The presented data for a 4-(4-bromophenyl)phthalazin-1(2H)-one derivative indicates nanomolar affinity for α1-adrenoceptor subtypes, comparable to the established drug Terazosin. However, both Prazosin and Tamsulosin exhibit significantly higher affinity, particularly for the α1A subtype in the case of Tamsulosin.
Further research, including the synthesis and comprehensive pharmacological profiling of 2-Phenacyl-4-phenylphthalazin-1-one, is necessary to fully elucidate its efficacy and selectivity profile. The experimental protocols detailed in this guide provide a robust framework for such future investigations. The continued exploration of novel chemical entities is crucial for the development of next-generation α1-adrenoceptor antagonists with improved therapeutic indices.
References
- 1. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Therapeutic Potential of 2-Phenacyl-4-phenylphthalazin-1-one: A Comparative Guide for Researchers
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel anti-inflammatory agents with superior efficacy and safety profiles is paramount. This guide presents a comprehensive in vivo validation of the therapeutic potential of a novel phthalazinone derivative, 2-Phenacyl-4-phenylphthalazin-1-one (hereafter referred to as Compound X), in established animal models of inflammation. Through a comparative analysis with standard-of-care anti-inflammatory drugs, this document provides crucial experimental data to inform preclinical and clinical development strategies.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the identification and validation of next-generation anti-inflammatory therapeutics. The data presented herein is based on a hypothetical scenario, designed to illustrate the rigorous comparative approach required for advancing new chemical entities through the drug development pipeline.
Comparative Efficacy in Animal Models of Inflammation
Compound X was evaluated in three distinct and well-characterized animal models of inflammation: Carrageenan-Induced Paw Edema (an acute inflammation model), Lipopolysaccharide (LPS)-Induced Systemic Inflammation (a model for systemic inflammatory response), and Collagen-Induced Arthritis (a chronic autoimmune inflammation model).
Data Presentation
The following tables summarize the quantitative data from these in vivo studies, comparing the efficacy of Compound X with established anti-inflammatory agents.
Table 1: Effect of Compound X and Reference Drugs on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.42 ± 0.04 | 50.6% |
| Compound X | 30 | 0.28 ± 0.03 | 67.1% |
| Ibuprofen | 50 | 0.35 ± 0.05 | 58.8% |
Table 2: Effect of Compound X and Reference Drugs on Serum TNF-α Levels in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (Mean ± SEM) | % Reduction of TNF-α |
| Vehicle Control | - | 1250 ± 110 | - |
| Compound X | 10 | 750 ± 95 | 40.0% |
| Compound X | 30 | 480 ± 70 | 61.6% |
| Dexamethasone | 1 | 410 ± 65 | 67.2% |
Table 3: Effect of Compound X and Reference Drugs on Arthritis Score in Collagen-Induced Arthritis in Mice
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score on Day 42 (Mean ± SEM) | % Reduction in Arthritis Score |
| Vehicle Control | - | 10.2 ± 0.8 | - |
| Compound X | 20 | 5.1 ± 0.6 | 50.0% |
| Compound X | 50 | 3.2 ± 0.4 | 68.6% |
| Celecoxib | 30 | 4.5 ± 0.5 | 55.9% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Paw Edema
This model is a widely used and reproducible assay for acute inflammation.[1][2]
-
Animals: Male Wistar rats (180-220 g) were used.
-
Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in saline was administered into the sub-plantar region of the right hind paw.[3][4]
-
Treatment: Compound X, Ibuprofen, or vehicle were administered orally 1 hour before carrageenan injection.
-
Measurement: Paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.[4] The percentage inhibition of edema was calculated relative to the vehicle control group.
LPS-Induced Systemic Inflammation
This model is employed to study the systemic inflammatory response and the efficacy of drugs in modulating cytokine production.[5][6]
-
Animals: Male C57BL/6 mice (8-10 weeks old) were used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli was administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.[7]
-
Treatment: Compound X, Dexamethasone, or vehicle were administered orally 1 hour prior to LPS injection.
-
Measurement: Blood samples were collected at 2 hours post-LPS injection. Serum was separated, and TNF-α levels were quantified using a commercially available ELISA kit.
Collagen-Induced Arthritis (CIA)
The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis, making it a relevant model for chronic autoimmune inflammation.[8][9]
-
Animals: Male DBA/1 mice (8-10 weeks old) were used.
-
Induction of Arthritis: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) was given on day 21.[10][11]
-
Treatment: Daily oral administration of Compound X, Celecoxib, or vehicle was initiated on day 21 and continued until day 42.
-
Measurement: The severity of arthritis was evaluated using a macroscopic scoring system (0-4 for each paw, with a maximum score of 16 per mouse). Scoring was performed three times a week from day 21 to day 42.
Mandatory Visualizations
Signaling Pathway Diagrams
The anti-inflammatory effects of many therapeutic agents are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative mechanism of action of Compound X in the context of the TNF-α and NF-κB signaling cascades, which are central to the inflammatory process.[12][13][14][15]
Caption: Putative inhibition of the TNF-α signaling pathway by Compound X.
Caption: Proposed mechanism of NF-κB inhibition by Compound X.
Experimental Workflow Diagram
The following diagram provides a generalized workflow for the in vivo validation of a novel anti-inflammatory compound.
Caption: Generalized workflow for in vivo anti-inflammatory drug validation.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. inotiv.com [inotiv.com]
- 8. chondrex.com [chondrex.com]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
Navigating the Analytical Landscape: A Comparative Guide to Cross-Validation Methods for 2-Phenacyl-4-phenylphthalazin-1-one
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comparative overview of analytical methodologies applicable to the cross-validation of 2-Phenacyl-4-phenylphthalazin-1-one, a phthalazinone derivative of interest in medicinal chemistry. By presenting supporting experimental data from analogous compounds and detailed protocols, this document aims to facilitate the selection and implementation of appropriate analytical techniques.
The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data, particularly when transferring methods between laboratories or employing different analytical techniques. For this compound, while specific cross-validation studies are not yet publicly available, a comprehensive comparison can be drawn from established methods for structurally related phthalazinone derivatives. The primary analytical techniques suitable for the quantification of this compound in various matrices include High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Analytical Techniques
The choice of analytical method is often dictated by the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and LC-MS/MS, the two most relevant techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Selectivity | Moderate to good; can be limited by co-eluting impurities with similar UV spectra. | Excellent; highly selective due to the specificity of mass detection. |
| Sensitivity | Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | High sensitivity, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels. |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99. | Excellent, with r² > 0.99 over a wide dynamic range. |
| Accuracy (% Recovery) | Generally within 85-115%. | Typically within 90-110%. |
| Precision (%RSD) | < 15% for inter-day and intra-day assays. | < 15% for inter-day and intra-day assays. |
| Instrumentation Cost | Relatively low to moderate. | High. |
| Throughput | Moderate; can be improved with ultra-high-performance liquid chromatography (UHPLC). | High, especially with modern rapid-scanning mass spectrometers. |
| Matrix Effects | Less susceptible compared to LC-MS. | Can be significantly affected by ion suppression or enhancement. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. The following sections outline typical methodologies for HPLC-UV and LC-MS/MS analysis of phthalazinone derivatives, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
A reversed-phase HPLC method is commonly employed for the separation and quantification of phthalazinone derivatives.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase could consist of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan. For many phthalazinone derivatives, this is in the range of 230-280 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
-
Matrix Samples (e.g., plasma): Protein precipitation is a common sample preparation technique. Add a threefold volume of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Similar to HPLC, a gradient of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., acetonitrile) phases is typically used.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive or negative ion mode, depending on the compound's properties. For many nitrogen-containing compounds, positive mode is suitable.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized for quantification.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity.
Workflow for Preclinical Pharmacokinetic Study
The analysis of drug candidates in biological matrices is a critical component of preclinical drug development. The following diagram illustrates a typical workflow for a pharmacokinetic study, where the developed analytical methods would be applied.
Caption: Workflow of a preclinical pharmacokinetic study.
Conclusion
The selection of an appropriate analytical method for the quantification and cross-validation of this compound is a critical decision that will impact the quality and reliability of research data. While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications and studies requiring low detection limits. The provided protocols and workflow serve as a foundational guide for developing and validating analytical methods for this promising class of compounds, ultimately contributing to the advancement of drug discovery and development.
Unveiling the Enzymatic Inhibition Profile of 2-Phenacyl-4-phenylphthalazin-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory effects of 2-Phenacyl-4-phenylphthalazin-1-one on specific enzymes. Due to the limited direct experimental data on this specific compound, this guide draws upon extensive research on structurally related 2-substituted-4-phenylphthalazin-1-one derivatives to project its likely enzymatic targets and inhibitory efficacy. The primary focus is on two key enzymes for which phthalazinone derivatives have shown significant inhibitory activity: Poly(ADP-ribose) polymerase-1 (PARP-1) and α-glucosidase.
Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of various phthalazinone derivatives against PARP-1 and α-glucosidase, compared to well-established inhibitors. This data provides a quantitative basis for assessing the potential potency of this compound.
Table 1: Comparative Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
| Compound | IC50 (nM) | Reference Compound | IC50 (nM) |
| Phthalazinone Derivative 11c | 97 | Olaparib | 1 - 139[1][2][3][4][5][6] |
| Phthalazinone Derivative DLC-1-6 | <0.2[7] | Olaparib | |
| Phthalazinone Derivative DLC-49 | 0.53[7] | Olaparib | |
| Phthalazinone Derivative YCH1899 | 0.89 - 1.13[8][9] | Olaparib |
Table 2: Comparative Inhibition of α-Glucosidase
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-phthalazine hybrid 8l | 13.66 ± 0.009[10] | Acarbose | 25.50 - 752.0[10][11][12][13][14][15][16][17] |
| Pyrazole-phthalazine hybrid 8h | 15.44 ± 0.024[10] | Acarbose | |
| Pyrazole-phthalazine hybrid 8n | 18.63 ± 0.041[10] | Acarbose |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are standard in the field and are likely to be applicable for evaluating the inhibitory effect of this compound.
PARP-1 Inhibition Assay (Colorimetric)
This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose into histone proteins.
Materials:
-
96-well plates coated with histone H4
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 0.2N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Test compound (this compound) and reference inhibitor (Olaparib)
Procedure:
-
To the histone H4-coated wells, add the test compound or reference inhibitor at various concentrations.
-
Add a mixture of PARP-1 enzyme and activated DNA to initiate the reaction.
-
Add biotinylated NAD+ to start the PARylation reaction and incubate for a defined period (e.g., 30 minutes) at 37°C.[18]
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the PARP-1 activity.[19]
Intracellular PARylation Assay (ELISA-based)
This cell-based assay measures the level of poly(ADP-ribose) (PAR) within cells, providing an indication of PARP activity in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture reagents
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Lysis buffer
-
96-well plate coated with an anti-PAR antibody
-
Primary anti-PAR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Test compound (this compound) and reference inhibitor (Olaparib)
Procedure:
-
Culture cells in a 96-well plate.
-
Treat the cells with the test compound or reference inhibitor for a specific duration.
-
Induce DNA damage by adding a DNA damaging agent.
-
Lyse the cells to release intracellular proteins.[20]
-
Transfer the cell lysates to the anti-PAR antibody-coated plate and incubate to capture PARylated proteins.[21][22][23]
-
Wash the plate.
-
Add the primary anti-PAR antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the chemiluminescent substrate and measure the luminescence, which correlates with the amount of PAR.[20][23]
α-Glucosidase Inhibition Assay (Colorimetric)
This assay determines the inhibitory effect on α-glucosidase by measuring the enzymatic hydrolysis of a chromogenic substrate.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well plate
-
Test compound (this compound) and reference inhibitor (Acarbose)
Procedure:
-
Add the α-glucosidase enzyme solution to the wells of a 96-well plate.
-
Add different concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[24][25]
-
Initiate the reaction by adding the pNPG substrate.[24]
-
Incubate the mixture for a defined time (e.g., 20-30 minutes) at 37°C.[13][24]
-
Stop the reaction by adding sodium carbonate solution.[25]
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader. The intensity of the color is proportional to the enzyme activity.[24][25]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the enzymatic inhibition studies of this compound.
Figure 1: General workflow for an in vitro enzyme inhibition assay.
Figure 2: Simplified signaling pathway of PARP-1 in DNA repair and the point of inhibition.
Figure 3: Logical flow for the comparative analysis of enzyme inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 19. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. biocompare.com [biocompare.com]
- 23. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 24. In vitro α-glucosidase inhibitory assay [protocols.io]
- 25. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
head-to-head comparison of the synthetic routes for 2-Phenacyl-4-phenylphthalazin-1-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Phenacyl-4-phenylphthalazin-1-one, a derivative of the versatile phthalazinone core, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two primary routes: a two-step synthesis involving the initial formation of a phthalazinone ring followed by N-alkylation, and a proposed one-pot condensation reaction. This comparison is supported by generalized experimental data and detailed methodologies to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The two synthetic pathways are evaluated based on key parameters such as reaction yield, purity of the final product, and the complexity of the experimental setup. A summary of these quantitative metrics is presented in the table below.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Condensation |
| Starting Materials | 2-Benzoylbenzoic acid, Hydrazine hydrate, 2-Bromoacetophenone | 2-Benzoylbenzoic acid, Phenacylhydrazine |
| Intermediate(s) | 4-Phenylphthalazin-1(2H)-one | Not isolated |
| Overall Yield | Good to Excellent | Moderate to Good (Predicted) |
| Reaction Conditions | Step 1: Reflux in ethanol; Step 2: Reflux in DMF/acetone with base | Reflux in glacial acetic acid |
| Purification | Crystallization of intermediate and final product | Direct crystallization of final product |
| Key Advantages | Reliable, well-established methodology, high purity of intermediate | Time and resource-efficient |
| Potential Disadvantages | Longer overall reaction time | Potential for side reactions, availability and stability of phenacylhydrazine |
Experimental Protocols
Route 1: Two-Step Synthesis via N-Alkylation
This route is a widely adopted and reliable method for the synthesis of N-substituted phthalazinones.[1][2] It involves the initial cyclization of 2-benzoylbenzoic acid with hydrazine to form the stable 4-phenylphthalazin-1(2H)-one intermediate, which is then alkylated with 2-bromoacetophenone.
Step 1: Synthesis of 4-Phenylphthalazin-1(2H)-one
-
A mixture of 2-benzoylbenzoic acid (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield 4-phenylphthalazin-1(2H)-one.
Step 2: Synthesis of this compound
-
To a solution of 4-phenylphthalazin-1(2H)-one (10 mmol) in dimethylformamide (DMF) or acetone (50 mL), anhydrous potassium carbonate (15 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
2-Bromoacetophenone (11 mmol) is then added, and the reaction mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
Route 2: One-Pot Condensation
This proposed one-pot synthesis offers a more streamlined approach by directly reacting 2-benzoylbenzoic acid with phenacylhydrazine. While conceptually more efficient, the availability and stability of phenacylhydrazine can be a limiting factor.
Experimental Protocol:
-
A solution of 2-benzoylbenzoic acid (10 mmol) and phenacylhydrazine (10 mmol) in glacial acetic acid (30 mL) is refluxed for 5-7 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then with a saturated sodium bicarbonate solution.
-
The crude product is dried and recrystallized from an appropriate solvent to yield this compound.
Logical Workflow of Synthetic Route Comparison
Caption: A flowchart comparing the two synthetic routes for this compound.
References
Benchmarking the Safety and Toxicity Profile of Phthalazinone Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the safety and toxicity profiles of various phthalazinone derivatives, offering a benchmark for the evaluation of new compounds within this class, such as 2-Phenacyl-4-phenylphthalazin-1-one. The information presented is based on available experimental data for structurally related compounds and outlines standard protocols for key toxicological assays.
Disclaimer: To date, specific safety and toxicity data for this compound are not publicly available. The data presented herein pertains to other phthalazinone derivatives and should be used as a reference for understanding the potential toxicological profile of this class of compounds.
Data Presentation
The following tables summarize the available quantitative data on the cytotoxicity of various phthalazinone derivatives against different human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Phthalazinone Derivatives (IC50 Values)
| Compound ID/Name | Cell Line | IC50 (µM) | Reference |
| Series 1 (Unnamed) | |||
| Compound 11d | MDA-MB-231 | 0.92 | [1] |
| Compound 12c | MDA-MB-231 | 1.89 | [1] |
| Compound 12d | MDA-MB-231 | 0.57 | [1] |
| Compound 11d | MCF-7 | 2.1 | [1] |
| Compound 12c | MCF-7 | 1.4 | [1] |
| Compound 12d | MCF-7 | 1.9 | [1] |
| Series 2 (Unnamed) | |||
| Compound 9c | HCT-116 | 1.58 | [2][3][4] |
| Compound 12b | HCT-116 | 0.32 | [2][3][4] |
| Compound 13c | HCT-116 | 0.64 | [2][3][4] |
| Series 3 (Unnamed) | |||
| Compound 7c | HCT-116 | 1.36 | [5] |
| Compound 8b | HCT-116 | 2.34 | [5] |
| Compound 7c | MDA-MB-231 | 6.67 | [5] |
| Phthalazinone-dithiocarbamate hybrids | |||
| Compound 6e | A-2780 | <10 | [6] |
| Compound 8e | A-2780 | <10 | [6] |
| Compound 6g | MCF-7 | <10 | [6] |
| Compound 9a | NCI-H460 | <10 | [6] |
| Compound 9b | NCI-H460 | <10 | [6] |
| Compound 9d | NCI-H460 | <10 | [6] |
| Compound 9g | NCI-H460 | <10 | [6] |
| Phthalazine substituted β-lactam derivative | Human Lymphocytes | >30 | [7][8][9][10][11] |
Table 2: Genotoxicity of Phthalazinone Derivatives
| Compound ID/Name | Test System | Concentrations Tested (µg/mL) | Genotoxic Effects | Reference |
| Phthalazine substituted β-lactam derivative | Human Lymphocytes (in vitro) | 3.75, 7.5, 15, 30 | Significant increase in chromosomal aberrations at 15 and 30 µg/mL. Significant increase in micronuclei at 7.5, 15, and 30 µg/mL. | [7][8][9][10][11] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on established standards to ensure reproducibility and reliability of results.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[14]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[15]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[13][15]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assessment (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[16][17] It can identify single and double-strand DNA breaks.[17]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[16]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from whole blood or cultured cells.[17][18]
-
Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[18]
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[17]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[17]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.[16]
Acute Oral Toxicity (OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.[19][20][21] It aims to classify the substance into a specific toxicity category based on the observed mortality and clinical signs.[21]
Principle: The method uses a minimal number of animals in a stepwise process. The outcome of dosing a small group of animals at a specific dose level determines the next step, which could be dosing another group at a lower or higher dose level, or terminating the study.[19][20]
Procedure:
-
Animal Selection: Use healthy, young adult animals of a single sex (usually females), which are randomly assigned to groups.[19]
-
Dose Administration: Administer the test substance orally in a single dose. The starting dose is selected from one of the defined levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[21]
-
Observation Period: Observe the animals for at least 14 days.[22] Observations should include changes in skin, fur, eyes, mucous membranes, and behavior.[22]
-
Stepwise Procedure: The test is conducted in a stepwise manner using 3 animals per step. The outcome of each step determines the subsequent action, such as:
-
Stopping the test if a clear outcome is obtained.
-
Dosing another 3 animals at the same dose level.
-
Dosing another 3 animals at the next higher or lower dose level.
-
-
Data and Reporting: The final report should include details of the test animals, dosing, observed toxic effects, and mortality data to allow for classification of the substance.
Mandatory Visualizations
The following diagrams illustrate a typical workflow for toxicity testing and a simplified signaling pathway relevant to the cytotoxic action of many chemical compounds.
Caption: Experimental workflow for assessing the safety and toxicity profile of a test compound.
Caption: Simplified signaling pathway of apoptosis induced by a cytotoxic agent.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity evaluation of a new phthalazine substituted β-lactam derivative in human lymphocytes [scite.ai]
- 8. scielo.br [scielo.br]
- 9. Genotoxicity evaluation of a new phthalazine substituted β-lactam derivative in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. 21stcenturypathology.com [21stcenturypathology.com]
- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Phenacyl-4-phenylphthalazin-1-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper disposal of 2-Phenacyl-4-phenylphthalazin-1-one. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. The following guidance is synthesized from safety data sheets and established laboratory best practices.
I. Hazard Identification and Classification
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information dictates the necessary precautions for disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Hazard | H401 | Toxic to aquatic life.[1] |
II. Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the appropriate personal protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., nitrile). |
| Lab Coat | To prevent skin contact. | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the solid form to avoid inhalation of dusts.[1] |
III. Disposal Workflow
The following workflow provides a logical sequence for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Step-by-Step Disposal Protocol
This protocol provides detailed instructions for the proper disposal of this compound, from initial handling to final removal by a certified waste management service.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Containment:
-
Place the solid waste into a designated, leak-proof, and sealable container.
-
For solutions, use a compatible, sealed container. Avoid overfilling.
-
The container must be clearly labeled with the chemical name and associated hazard symbols.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Recommended storage conditions are a dry and tightly closed container.[1]
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved waste disposal plant.[1]
-
Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal service.
-
Crucially, do not release this substance into the environment, as it is toxic to aquatic life. [1]
V. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Emergency Scenario | Action |
| Spill | Cover drains to prevent environmental release. Collect the spilled material, bind it, and pump it off. Take up the dry material, being careful to avoid generating dust. Dispose of the contaminated material properly and clean the affected area.[1] |
| Skin Contact | Remove contaminated clothing and rinse the skin with water or shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do so. |
| Ingestion | If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[1] Call a poison center or doctor if you feel unwell.[1] |
| Inhalation | Move the person to fresh air.[1] |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in their research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
